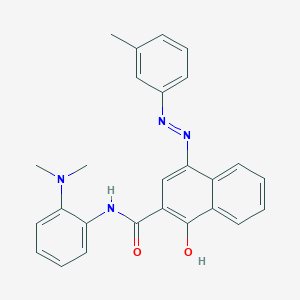

N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide

Beschreibung

N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is a structurally complex naphthamide derivative featuring:

- A naphthalene core substituted with a hydroxyl group at position 1 and a diazenyl (-N=N-) group at position 2.

- The diazenyl group is linked to a 3-methylphenyl moiety, while the amide nitrogen is bonded to a 2-(dimethylamino)phenyl substituent.

While direct evidence for its synthesis or applications is absent in the provided sources, its structural analogs (e.g., benzamide-based diazenyl compounds) highlight its relevance in materials science and catalysis .

Eigenschaften

Molekularformel |

C26H24N4O2 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H24N4O2/c1-17-9-8-10-18(15-17)28-29-23-16-21(25(31)20-12-5-4-11-19(20)23)26(32)27-22-13-6-7-14-24(22)30(2)3/h4-16,31H,1-3H3,(H,27,32) |

InChI-Schlüssel |

UREUPLZDGBTWAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Die Diazenylgruppe kann zu Aminen reduziert werden.

Substitution: Die Dimethylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.

Substitution: Nucleophile wie Halogenide und Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Amine und verwandte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The diazenyl group can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an verschiedene Biomoleküle zu binden, wodurch möglicherweise bestimmte Enzyme und Rezeptoren gehemmt oder aktiviert werden. Insbesondere die Diazenylgruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und so zu ihren biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific enzymes and receptors. The diazenyl group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations :

- Unlike ’s compound, the target lacks a triethoxysilyl group , limiting its utility in silane-based material synthesis but retaining dye-like properties via the diazenyl group .

- The hydroxyl and dimethylamino groups parallel ’s N,O-directing group, suggesting catalytic or metal-coordination applications .

Key Observations :

- Carbodiimide coupling (e.g., DCC, EDC) is a common method for amide bond formation in diazenyl-benzamide/naphthamide synthesis .

- The target’s bulky substituents (naphthalene, diazenyl) may require optimized solvents (e.g., DMF) or catalysts (e.g., DMAP) to improve yield, contrasting with ’s straightforward acylation .

- ’s 50% yield highlights challenges in synthesizing complex amides, suggesting similar inefficiencies for the target compound .

Functional and Application-Based Comparison

Key Observations :

- The target’s diazenyl group aligns it with photoactive dyes (cf. methyl red derivatives), but its lack of silane or triazole groups limits direct material/biological applications .

- Its hydroxyl and dimethylamino groups could facilitate metal coordination, akin to ’s directing group, enabling catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.